

Colorimetric assay for tryptophanase using p-Dimethylaminobenzaldehyde

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Compound of Interest

Compound Name: Tryptophanase

Cat. No.: B13386457

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Application Notes: Colorimetric Assay for Tryptophanase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophanase is a pyridoxal phosphate (PLP) dependent enzyme that catalyzes the β -elimination reaction of L-tryptophan to produce indole, pyruvate, and ammonia.[1] This enzymatic activity is characteristic of various bacteria, including *Escherichia coli*, and serves as a key identifier in microbiology. The production of indole, a significant signaling molecule in microbial communities, is of growing interest in research fields studying the gut microbiome, bacterial pathogenesis, and drug development. This colorimetric assay provides a robust and high-throughput method for the quantification of **tryptophanase** activity by measuring the formation of indole using p-Dimethylaminobenzaldehyde (DMAB).

The assay is based on the reaction of indole with DMAB in an acidic environment, a reaction historically known as the Ehrlich or Kovács test.[2][3][4][5] In this reaction, DMAB reacts with indole to form a red-colored rosindole dye, which can be quantified spectrophotometrically.[3] This application note provides a detailed protocol for a quantitative, microplate-based colorimetric assay for **tryptophanase** activity, suitable for enzyme kinetics, inhibitor screening, and microbial characterization.

Principle of the Assay

The **tryptophanase** enzyme first catalyzes the conversion of L-tryptophan into indole, pyruvate, and ammonia. The resulting indole then reacts with p-Dimethylaminobenzaldehyde (DMAB) under acidic conditions to produce a cherry-red colored complex. The intensity of the color, which is directly proportional to the amount of indole produced, is measured by absorbance, typically at a wavelength of 530-540 nm.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the colorimetric assay of **tryptophanase** using p-Dimethylaminobenzaldehyde.

Table 1: Reagent and Assay Component Concentrations

Component	Stock Concentration	Final Concentration in Reaction
Potassium Phosphate Buffer (pH 8.3)	1 M	200 mM
Pyridoxal 5'-phosphate (PLP)	2.05 mM	0.041 mM
L-Tryptophan	50 mM	5 mM
p-Dimethylaminobenzaldehyde (DMAB) Reagent	5% (w/v) in Acidified Alcohol	Variable (added at termination)
Indole (for standard curve)	0.43 mM (50 µg/mL)	0 - 50 µg/mL

Table 2: Experimental Parameters and Readouts

Parameter	Value	Notes
Enzymatic Reaction		
Incubation Temperature	37°C	Optimal for most bacterial tryptophanases.
Incubation Time	10 - 30 minutes	Should be optimized for linear product formation.
Colorimetric Reaction		
Incubation Temperature	Room Temperature (25°C)	
Incubation Time	10 - 30 minutes	Allow for full color development.
Spectrophotometric Reading		
Wavelength of Maximum Absorbance (λ_{max})	530 - 540 nm	[2] [6]
Assay Performance		
Linearity Range (Indole)	0.5 - 12 $\mu\text{g/mL}$	[7]
Detection Limit (Indole)	$\sim 0.08 \mu\text{g/mL}$	[7]

Experimental Protocols

Reagent Preparation

1. Potassium Phosphate Buffer (1 M, pH 8.3):

- Dissolve 174.18 g of K_2HPO_4 in 800 mL of deionized water.
- Adjust the pH to 8.3 using a solution of KH_2PO_4 or phosphoric acid.
- Bring the final volume to 1 L with deionized water.
- Sterilize by autoclaving and store at room temperature.

2. Pyridoxal 5'-phosphate (PLP) Stock Solution (2.05 mM):

- Dissolve 5.1 mg of PLP in 10 mL of deionized water.

- Protect from light and store in aliquots at -20°C.

3. L-Tryptophan Stock Solution (50 mM):

- Dissolve 1.02 g of L-Tryptophan in 100 mL of deionized water. Gentle heating may be required.
- Store in aliquots at -20°C.

4. p-Dimethylaminobenzaldehyde (DMAB) Reagent (Kovács' Reagent):

- Dissolve 5 g of p-Dimethylaminobenzaldehyde in 75 mL of isoamyl alcohol. Gentle warming may be necessary.[\[1\]](#)
- Slowly and carefully add 25 mL of concentrated hydrochloric acid.[\[1\]](#)
- The solution should be pale yellow. Store in a brown glass bottle at 4°C.[\[1\]](#)

5. Indole Standard Stock Solution (0.43 mM / 50 µg/mL):

- Dissolve 5 mg of indole in 100 mL of 95% ethanol.
- Store in a tightly sealed, light-protected container at 4°C.

Tryptophanase Activity Assay Protocol (96-well plate format)

- Prepare the Reaction Mixture: For each reaction, prepare a master mix containing:
 - 20 µL of 1 M Potassium Phosphate Buffer (pH 8.3)
 - 2 µL of 2.05 mM PLP
 - 10 µL of 50 mM L-Tryptophan
 - Variable volume of enzyme solution (e.g., purified enzyme or bacterial lysate)

- Deionized water to a final volume of 100 μ L.
- Set up the Assay Plate:
 - Test Wells: Add the reaction mixture and enzyme to the wells.
 - Blank Wells: Add the reaction mixture but substitute the enzyme with the same buffer used for the enzyme solution.
 - Indole Standard Curve Wells: Prepare serial dilutions of the indole standard stock solution (e.g., 0, 5, 10, 20, 30, 40, 50 μ g/mL) in the reaction buffer (without enzyme or tryptophan). The final volume in each well should be 100 μ L.
- Enzymatic Reaction Incubation:
 - Incubate the plate at 37°C for a predetermined time (e.g., 20 minutes). Ensure the reaction time is within the linear range of product formation.
- Terminate the Reaction and Develop Color:
 - Stop the enzymatic reaction by adding 150 μ L of the DMAB Reagent to each well.[\[2\]](#)
 - Mix gently by pipetting or using a plate shaker.
- Color Development Incubation:
 - Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for full color development.[\[2\]](#)
- Measure Absorbance:
 - Read the absorbance of each well at 530 nm using a microplate reader.[\[2\]](#)

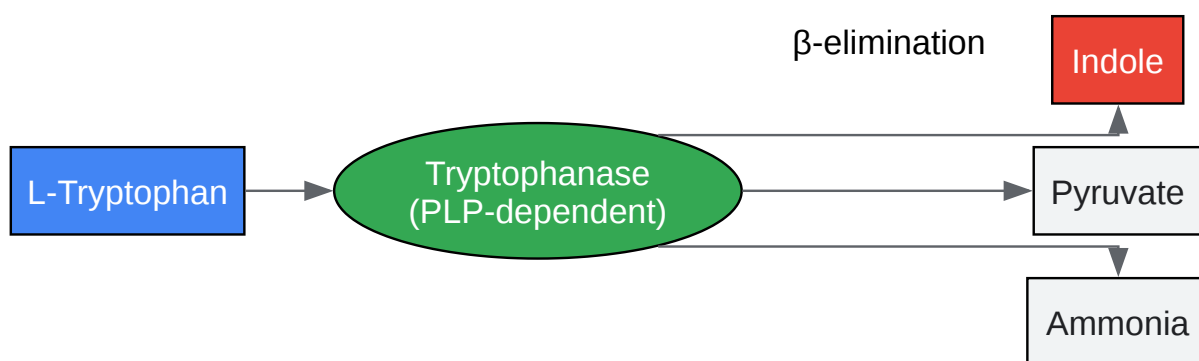
Data Analysis

- Correct for Blank Absorbance: Subtract the average absorbance of the blank wells from the absorbance of the test wells.

- **Generate Standard Curve:** Plot the absorbance values of the indole standards against their known concentrations ($\mu\text{g/mL}$). Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the R^2 value.
- **Calculate Indole Concentration:** Use the equation from the standard curve to calculate the concentration of indole produced in each test well.
- **Determine Tryptophanase Activity:** Express the enzyme activity in terms of the amount of indole produced per unit time per amount of enzyme (e.g., $\mu\text{g indole/min/mg protein}$).

Visualizations

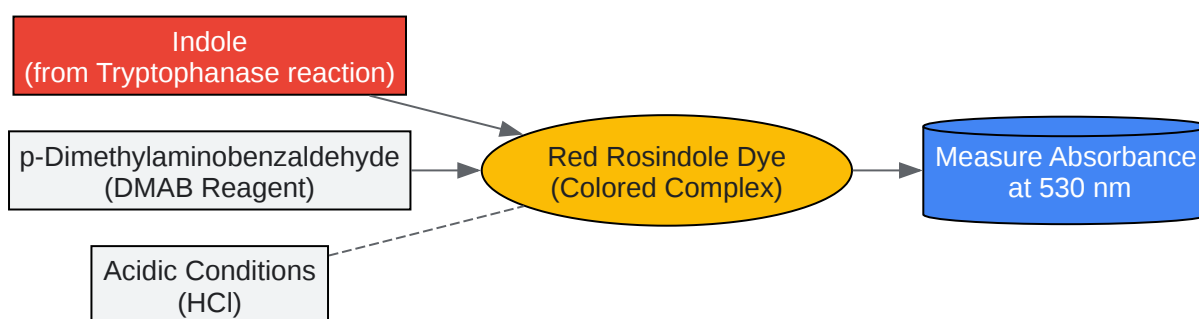
Tryptophanase Catalytic Reaction



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Caption: Enzymatic conversion of L-Tryptophan to Indole.

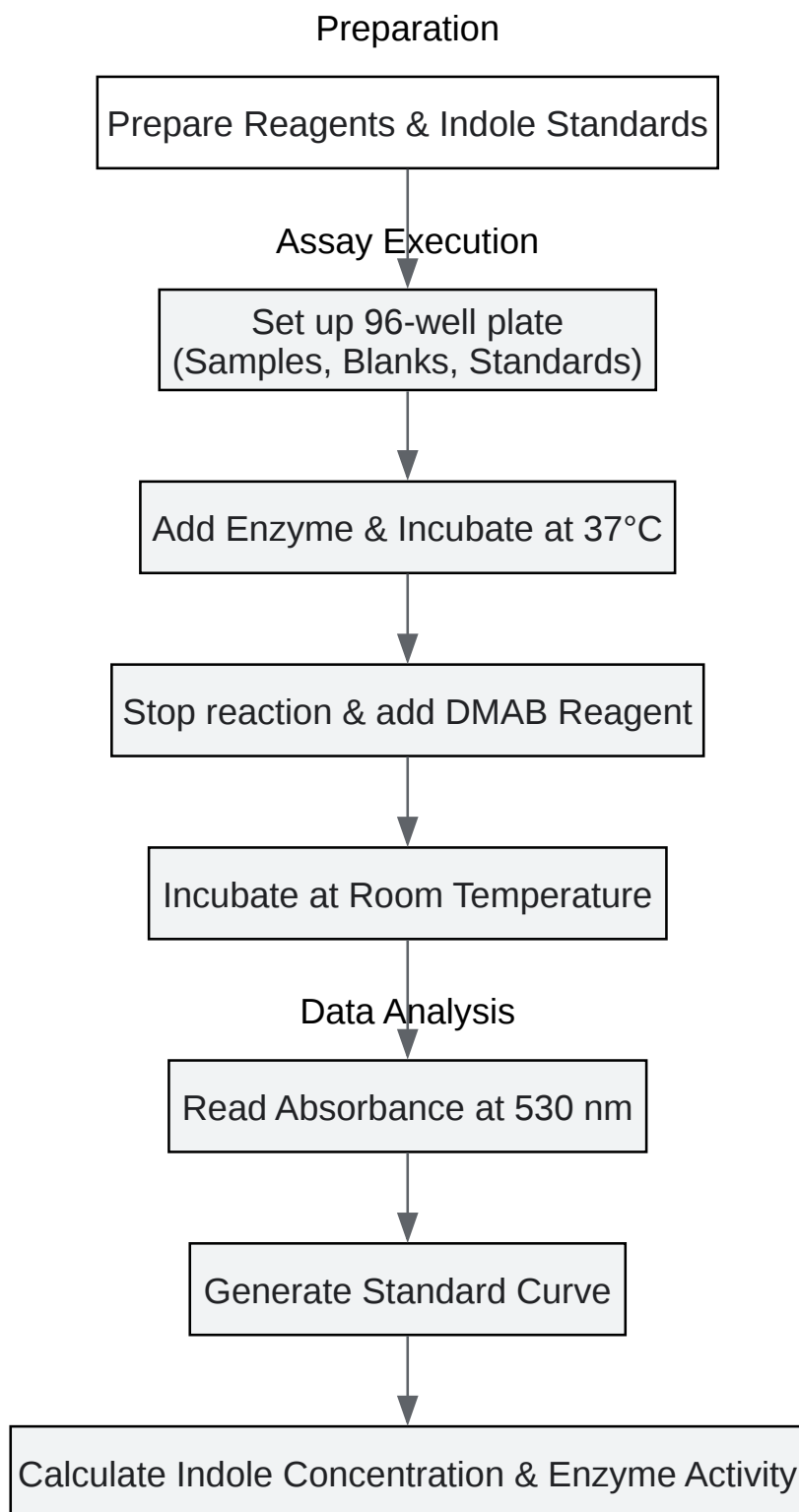
Colorimetric Detection of Indole



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Caption: Reaction of Indole with DMAB for colorimetric detection.

Experimental Workflow



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Caption: Workflow for the colorimetric **tryptophanase** assay.

Limitations and Considerations

- **Specificity:** The DMAB reagent is not entirely specific to indole and can react with other indole derivatives, such as skatole (3-methylindole), which may also be present in biological samples.[2] This can lead to an overestimation of the indole concentration.
- **Interfering Substances:** The assay may exhibit high background absorbance with certain complex biological media.[2] It is crucial to include appropriate blanks and to prepare the standard curve in the same medium as the samples to account for matrix effects.
- **pH Sensitivity:** The color development reaction is dependent on acidic conditions. Ensure that the addition of the DMAB reagent is sufficient to lower the pH of the sample adequately.
- **Light Sensitivity:** The DMAB reagent and the resulting colored product should be protected from direct light to prevent degradation and ensure stable readings.
- **Linear Range:** The color of the reaction can shift from pink to yellowish-orange at very high indole concentrations, leading to inaccurate quantification.[2] Samples with high **tryptophanase** activity may need to be diluted to fall within the linear range of the assay.[2]

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